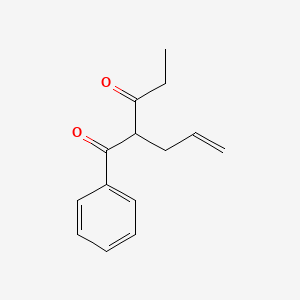![molecular formula C18H22AsN B14562678 N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine CAS No. 61716-70-9](/img/structure/B14562678.png)
N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex structure with an ethyl group, a phenyl group, and an arsanyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine typically involves multi-step organic reactions. One common method is the alkylation of aniline derivatives with ethyl halides under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the arsanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
Scientific Research Applications
N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-phenethylamine: A simpler analog without the arsanyl group.
Phenylamine (Aniline): A basic aromatic amine without the ethyl and arsanyl groups.
N,N-Dimethylethanamine: A tertiary amine with different alkyl groups.
Uniqueness
N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine is unique due to the presence of the arsanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
61716-70-9 |
|---|---|
Molecular Formula |
C18H22AsN |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethanamine |
InChI |
InChI=1S/C18H22AsN/c1-2-20-16-15-19(18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h3-14,20H,2,15-16H2,1H3 |
InChI Key |
FGVAVRYSSZLSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC[As](C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


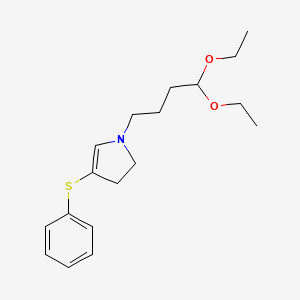
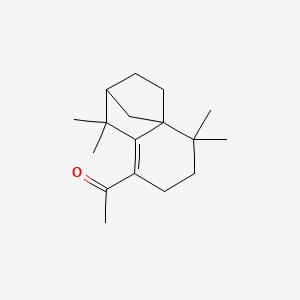
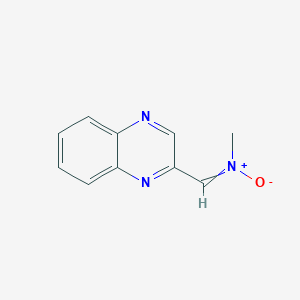
![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
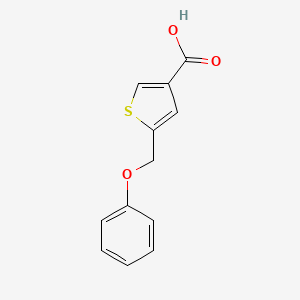
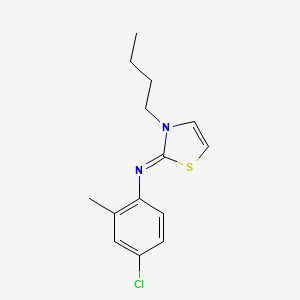
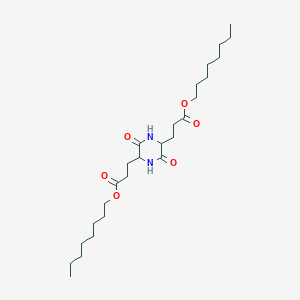
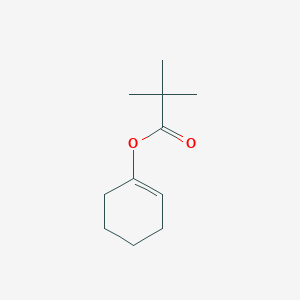
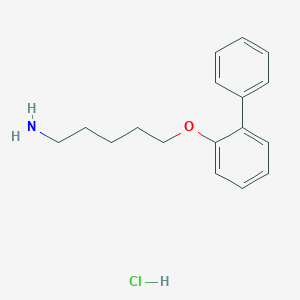

![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
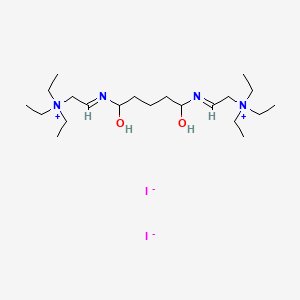
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
